3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMURPMDNLPUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,5-Dimethylisoxazole-4-carbonyl chloride: This intermediate is prepared by reacting 3,5-dimethylisoxazole with thionyl chloride under reflux conditions.
Coupling with Azetidine: The 3,5-dimethylisoxazole-4-carbonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form the corresponding azetidinyl derivative.
Cyclization to Oxazolidine-2,4-dione: The final step involves the cyclization of the azetidinyl derivative with oxazolidine-2,4-dione under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The azetidine and oxazolidine-2,4-dione moieties may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison :
- Shared Features : All three compounds contain the 3,5-dimethylisoxazole group and a dione ring (oxazolidinedione or imidazolidinedione).
- Differences: The target compound substitutes the pyrazole and benzyl groups in Nos.
- Safety: Nos. 2161/2162 exceeded dietary exposure thresholds for structural class III (90 µg/person/day), suggesting similar compounds may require rigorous safety assessments .
Agrochemical Analogs (Oxazolidinedione Derivatives)
Pesticide databases highlight oxazolidinedione-based fungicides:
- Vinclozolin : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione
- Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Comparison :
- Structural Divergence : Vinclozolin and procymidone feature dichlorophenyl groups instead of the dimethylisoxazole moiety in the target compound. This substitution likely impacts bioactivity: dichlorophenyl groups enhance fungicidal activity, while dimethylisoxazole may improve solubility or target specificity.
Pharmaceutical Analogs (Azetidine-Containing Compounds)
A patent describes 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol tartrate, an anticancer agent.
Comparison :
- Shared Motifs : Both compounds incorporate azetidine rings and dione-related structures (tetrahydro-2H-pyridoindole vs. oxazolidinedione).
- Functional Impact : The fluorinated aromatic and pyridoindole groups in the patented compound enhance DNA intercalation or kinase inhibition, while the target compound’s isoxazole may favor protease or cyclooxygenase interactions .
Data Table: Key Structural and Functional Attributes
| Compound Name | Core Structure | Key Substituents | Molecular Weight* | Application | Safety Notes |
|---|---|---|---|---|---|
| Target Compound | Oxazolidine-2,4-dione | Azetidine, 3,5-dimethylisoxazole | ~349.3 g/mol | Research chemical | Limited data |
| WHO No. 2161 | Imidazolidine-2,4-dione | Pyrazole, 3-hydroxybenzyl | ~424.4 g/mol | Flavoring agent | Exceeded class III exposure |
| Vinclozolin | Oxazolidine-2,4-dione | 3,5-Dichlorophenyl, ethenyl | ~286.1 g/mol | Fungicide | Regulated endocrine disruptor |
| Patented Anticancer Compound (EP 2022) | Tetrahydro-2H-pyrido[3,4-b]indole | Fluorophenyl, fluoropropyl-azetidine | ~684.5 g/mol | Cancer therapy | Under clinical evaluation |
*Calculated based on structural formulas.
Biological Activity
The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound consists of an oxazolidine core with a substituted azetidine and a 3,5-dimethylisoxazole moiety. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Notably, it has been studied for its potential as an inhibitor of certain proteins involved in cancer progression.
- BRD4 Inhibition : The compound has shown promise as a BRD4 inhibitor, a target implicated in cancer cell proliferation and survival. BRD4 is known to regulate gene expression and is often overexpressed in various cancers.
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, specifically in the G1 phase, suggesting its potential utility in cancer therapy.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on BRD4 and its impact on cell proliferation:
- IC50 Values : The compound exhibited an IC50 value of approximately 0.544 μM against the BD1 domain of BRD4, indicating significant inhibitory potency .
- Cell Line Studies : In MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis .
Case Studies
A notable study involved the synthesis of various derivatives based on the core structure of this compound to enhance its biological activity. The following table summarizes key findings from this research:
| Compound Derivative | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DDT26 | 0.544 | BRD4 inhibition |
| DDT13 | 0.420 | Enhanced BRD4 inhibition |
| DDT14 | 0.460 | Similar mechanism as DDT13 |
| DDT50 | No activity | Structural modifications reduced efficacy |
Table 1: Summary of Biological Activity of Compound Derivatives
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and BRD4:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can leverage multi-step reactions involving azetidine ring formation, isoxazole acylation, and oxazolidinedione cyclization. For example, azetidine precursors can be functionalized via nucleophilic acyl substitution using 3,5-dimethylisoxazole-4-carbonyl chloride. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–50°C), and catalysts (e.g., trifluoroacetic acid for acid-mediated cyclization). Evidence from similar oxazolidinedione syntheses suggests that dry-load purification using silica gel chromatography (cyclohexane/ethyl acetate gradients) enhances yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and substituent positions. For oxazolidinediones, characteristic carbonyl signals (δ ~170–180 ppm in ¹³C NMR) and azetidine/oxazole proton splitting patterns are critical .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable refinement of crystal structures, particularly for resolving anisotropic displacement parameters and verifying stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) ensures purity ≥99%, as validated for structurally related imidazolidinediones .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies should monitor degradation via:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- HPLC-UV/MS : Track impurities under stress conditions (e.g., 40°C/75% relative humidity). Evidence from thiazolidinedione analogs recommends storage in anhydrous environments at –20°C to prevent hydrolysis of the oxazolidinedione ring .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how can they be resolved using SHELX software?
- Methodological Answer : Challenges include:
- Disorder in the Azetidine Ring : Partial occupancy or rotational disorder can occur. SHELXL’s PART and FRAG instructions help model disordered regions.
- Anisotropic Thermal Motion : Use SHELXL’s RIGU restraints to refine anisotropic displacement parameters for non-hydrogen atoms.
- Twinned Crystals : SHELXD’s twin law detection and HKLF 5 format in SHELXL enable successful refinement .
Q. How can contradictory data in biological activity assays (e.g., anticancer vs. no activity) be systematically addressed?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives.
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to hypothesized targets (e.g., kinases implicated in patents ).
- Metabolic Stability : Assess liver microsome stability; rapid metabolism may explain discrepancies between in vitro and in vivo results .
Q. What computational strategies are effective for predicting the compound’s binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with high-resolution crystal structures (if available) to model interactions with targets like kinases or GPCRs.
- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs (e.g., oxazolidinedione derivatives in ).
- MD Simulations : GROMACS or AMBER can simulate ligand-receptor dynamics to identify critical binding residues .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients. For oxazolidinediones, baseline separation (R > 1.5) is achievable at 25°C .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during azetidine ring formation to minimize racemization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute ¹³C NMR chemical shifts (B3LYP/6-31G* level). Deviations >2 ppm may indicate incorrect tautomer assignments or solvent effects .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
